N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothieno[2,3-d]pyrimidinamines and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its potent biological activity. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of the compound is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for research on N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential use in combination therapy with other anticancer agents. Another potential direction is the investigation of the compound's mechanism of action and its interactions with specific cellular targets. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in laboratory experiments and clinical trials.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves the reaction of 3-nitroaniline with 2,3-dihydrobenzo[b][1,4]thiophene-1,1-dioxide in the presence of a suitable catalyst. The reaction proceeds via a one-pot three-component condensation reaction and yields the desired product in good yield.
Scientific Research Applications
N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. Additionally, it has been found to possess antifungal and antibacterial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-20(22)11-5-3-4-10(8-11)19-15-14-12-6-1-2-7-13(12)23-16(14)18-9-17-15/h3-5,8-9H,1-2,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIOIFZLBZPVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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